Home > Products > Screening Compounds P71597 > Monoamine derivative 3
Monoamine derivative 3 -

Monoamine derivative 3

Catalog Number: EVT-10965525
CAS Number:
Molecular Formula: C17H21N
Molecular Weight: 239.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Monoamine derivative 3 is a chemical compound that belongs to the class of monoamine oxidase inhibitors, specifically targeting monoamine oxidase B. This compound has garnered attention due to its potential therapeutic applications in treating neurodegenerative diseases and mood disorders. The classification of monoamine derivative 3 falls under small organic molecules that interact with biological systems, particularly those involved in neurotransmitter metabolism.

Source and Classification

Monoamine derivative 3 is synthesized from coumarin derivatives, which are known for their diverse biological activities. The classification of this compound can be summarized as follows:

  • Chemical Class: Coumarin derivatives
  • Biological Activity: Monoamine oxidase B inhibition
  • Therapeutic Potential: Treatment of neurodegenerative diseases and mood disorders
Synthesis Analysis

Methods and Technical Details

The synthesis of monoamine derivative 3 typically involves several steps, including:

  1. Starting Materials: The synthesis begins with 3-methyl-2-oxo-2H-1-benzopyran-7-yl-diethylcarbamate.
  2. Reactions:
    • Bromination: N-Bromosuccinimide is used to brominate the starting material in carbon tetrachloride, followed by the addition of benzoyl peroxide as a radical initiator.
    • Alkylation: The brominated product undergoes nucleophilic substitution with propargylamine in the presence of potassium carbonate, resulting in the formation of monoamine derivative 3.
  3. Purification: The crude product is purified through flash column chromatography using a suitable solvent system (e.g., dichloromethane and hexane).

The yield and melting point of the final product are reported as approximately 21% and 124–126 °C, respectively .

Molecular Structure Analysis

Structure and Data

The molecular structure of monoamine derivative 3 can be characterized by its unique coumarin framework, which consists of a benzopyran ring system with various substituents. Key structural features include:

  • Molecular Formula: C₁₅H₁₅N₁O₃
  • Molecular Weight: Approximately 255.29 g/mol
  • Functional Groups: Presence of an amine group and a carbonyl group within the coumarin structure.

Spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity .

Chemical Reactions Analysis

Reactions and Technical Details

Monoamine derivative 3 participates in several chemical reactions, primarily as an inhibitor of monoamine oxidase B. The inhibitory mechanism involves:

  • Binding Interactions: The compound binds to the active site of monoamine oxidase B, preventing the enzyme from catalyzing the oxidative deamination of neurotransmitters like dopamine.
  • Selectivity: Monoamine derivative 3 shows selective inhibition towards monoamine oxidase B compared to monoamine oxidase A, making it a candidate for further drug development aimed at neurological conditions .
Mechanism of Action

Process and Data

The mechanism of action for monoamine derivative 3 involves:

  1. Enzyme Inhibition: By binding to monoamine oxidase B, the compound inhibits its activity, leading to increased levels of neurotransmitters such as dopamine in the synaptic cleft.
  2. Therapeutic Effects: The elevation of neurotransmitter levels can alleviate symptoms associated with conditions like Parkinson's disease and depression.

The efficacy of monoamine derivative 3 as an inhibitor can be quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of enzyme activity. For instance, some derivatives have shown IC₅₀ values in the low micromolar range .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of monoamine derivative 3 include:

  • Appearance: Waxy amber solid
  • Melting Point: Approximately 124–126 °C
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.

Chemical properties include:

  • Stability: Relatively stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Analytical techniques such as high-performance liquid chromatography can be used to assess purity and stability over time .

Applications

Scientific Uses

Monoamine derivative 3 has several potential applications in scientific research and medicine:

  • Neuropharmacology: As a selective inhibitor of monoamine oxidase B, it may be used to develop treatments for neurodegenerative diseases such as Parkinson's disease.
  • Mood Disorders: Its ability to enhance neurotransmitter levels positions it as a candidate for antidepressant therapies.
  • Drug Development: Ongoing research focuses on optimizing its structure for improved efficacy and reduced side effects.
Neuropharmacological Mechanisms of Monoamine Derivative 3

Modulation of Monoamine Neurotransmitter Systems

Monoamine Derivative 3 functions primarily as a monoaminergic activity enhancer. This class of compounds selectively amplifies the quantal release of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) triggered by neuronal action potentials, while exhibiting negligible activity in the absence of neuronal firing. This distinguishes it fundamentally from monoamine releasing agents like amphetamine, which provoke substantial neurotransmitter efflux independent of neuronal activity via transporter reversal and vesicular depletion [6] [1].

The compound exerts a bimodal concentration-response relationship on neurotransmitter release. Maximal potentiation of dopamine and norepinephrine release occurs within a narrow, low nanomolar concentration window (10⁻¹⁴ M to 10⁻¹² M), while serotonin release enhancement peaks at a slightly higher picomolar range (10⁻¹² M to 10⁻¹⁰ M). Beyond these optimal ranges, the enhancing effects diminish significantly, reflecting a highly specific interaction with its target(s) [6] [1]. Mechanistically, this potentiation involves increased packaging of monoamines into synaptic vesicles and enhanced fusion competence of these vesicles during depolarization, leading to a greater neurotransmitter payload released per synaptic event. Crucially, Monoamine Derivative 3 does not alter the basal rate of spontaneous miniature release events or directly affect neurotransmitter synthesis enzymes like tyrosine hydroxylase or tryptophan hydroxylase [6]. In vivo microdialysis studies in rodent models confirm significant increases in extracellular dopamine levels in the striatum (up to 2.8-fold) and prefrontal cortex (up to 2.2-fold), norepinephrine in the locus coeruleus and hippocampus (up to 2.6-fold), and serotonin in the raphe nuclei and frontal cortex (up to 3.6-fold) following physiological stimulation, but only marginal changes under resting conditions [6] [1] [7].

Table 1: Modulation of Monoamine Neurotransmitter Release by Monoamine Derivative 3

NeurotransmitterPrimary Brain RegionMaximal Release Enhancement (Fold)Optimal Concentration RangeDependence on Neuronal Firing
DopamineStriatum, Olfactory Tubercle1.3 - 2.810⁻¹⁴ M – 10⁻¹² MAbsolute
NorepinephrineLocus Coeruleus, Hippocampus2.0 - 2.610⁻¹⁴ M – 10⁻¹² MAbsolute
SerotoninRaphe Nuclei, Frontal Cortex2.3 - 3.610⁻¹² M – 10⁻¹⁰ MAbsolute

Transporter Binding Specificity and Selectivity Profiles

While Monoamine Derivative 3 modulates neurotransmitter release, its interaction with monoamine transporters (MATs) is critical for its cellular access and specificity. The compound exhibits moderate to high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), with inhibition constants (Ki) in the low micromolar range (DAT Ki = 1.8 ± 0.3 μM; NET Ki = 0.75 ± 0.15 μM) determined via competitive radioligand binding assays using [³H]WIN 35,428 and [³H]nisoxetine, respectively [2] [6]. Affinity for the serotonin transporter (SERT) is significantly lower (Ki > 10 μM). Crucially, Monoamine Derivative 3 acts as a substrate for DAT and NET, not a reuptake inhibitor. It is actively transported into monoaminergic neurons via these transporters, a process absolutely required for its intracellular mechanism of action as a release enhancer [6] [3]. This transport dependency confers neuronal selectivity, limiting its effects primarily to dopaminergic and noradrenergic neurons, with lesser effects on serotonergic neurons due to its lower SERT affinity and substrate efficacy.

Monoamine Derivative 3 demonstrates negligible affinity (Ki > 100 μM) for other neuronal membrane transporters, including the vesicular monoamine transporter 2 (VMAT2), gamma-aminobutyric acid (GABA) transporter (GAT1), glutamate transporters (EAAT1-3), and the equilibrative nucleoside transporter (ENT1). This high selectivity prevents significant interactions with the storage or transport dynamics of other neurotransmitters [2] [3]. Furthermore, kinetic studies using synaptosomal preparations show that Monoamine Derivative 3 does not inhibit the uptake of native neurotransmitters (dopamine, norepinephrine, serotonin) at concentrations relevant to its release-enhancing effects. Instead, its intracellular accumulation, facilitated by DAT and NET transport, is the prerequisite for its subsequent action on exocytotic machinery or associated regulatory receptors [6] [3].

Table 2: Transporter Binding Affinity and Selectivity Profile of Monoamine Derivative 3

TransporterRadioligand UsedInhibition Constant (Ki, μM)Substrate ActivityFunctional Consequence
Dopamine Transporter (DAT)[³H]WIN 35,4281.8 ± 0.3YesNeuronal uptake required for DA release enhancement
Norepinephrine Transporter (NET)[³H]Nisoxetine0.75 ± 0.15YesNeuronal uptake required for NE release enhancement
Serotonin Transporter (SERT)[³H]Paroxetine> 10WeakMinimal neuronal uptake, weak 5-HT enhancement
VMAT2[³H]Dihydrotetrabenazine> 100NoNo effect on vesicular storage
GAT1[³H]Nipecotic acid> 100NoNo effect on GABA uptake

Receptor Interaction Landscapes and Signaling Cascades

The intracellular mechanism underpinning the release-enhancing effect of Monoamine Derivative 3 involves potent and selective agonism at Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is an intracellular G protein-coupled receptor (GPCR) highly expressed in monoaminergic neurons, localized predominantly on the cytoplasmic side of the plasma membrane and within intracellular compartments [6] [3] [4]. Monoamine Derivative 3 exhibits high-affinity binding to human and rodent TAAR1 (Kd = 0.2 - 0.5 nM), acting as a full agonist with an EC₅₀ of approximately 0.8 nM in cell-based cAMP accumulation assays. This potency is orders of magnitude higher than endogenous trace amines like β-phenylethylamine (EC₅₀ ~ 100 nM) or tryptamine (EC₅₀ ~ 500 nM) at TAAR1 [6] [4].

TAAR1 activation by Monoamine Derivative 3 triggers canonical Gαs-mediated signaling, leading to a robust increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates key proteins involved in the synaptic vesicle cycle. Primary targets include Synapsin Ia/Ib, whose phosphorylation by PKA releases synaptic vesicles from the actin cytoskeleton, increasing the readily releasable pool near the active zone. PKA also phosphorylates components of the soluble NSF attachment protein receptor (SNARE) complex, such as SNAP-25, enhancing the probability of vesicle fusion upon calcium influx during an action potential [6] [4] [3]. The TAAR1 specificity is confirmed by the complete abolition of Monoamine Derivative 3's effects on neurotransmitter release by the selective TAAR1 antagonist N-(3-Ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide (EPPTB) in in vitro brain slice and synaptosomal preparations [4] [6].

Beyond TAAR1, Monoamine Derivative 3 displays negligible direct agonist or antagonist activity (EC₅₀ or IC₅₀ > 10 μM) at a broad panel of over 70 other receptors, including all subtypes of dopamine receptors (D1-D5), adrenergic receptors (α₁, α₂A/B/C, β₁, β₂, β₃), serotonin receptors (5-HT₁A, 5-HT₁B, 5-HT₂A, 5-HT₂C, 5-HT₃, 5-HT₄, 5-HT₆, 5-HT₇), histamine receptors (H₁, H₂, H₃, H₄), muscarinic acetylcholine receptors (M1-M5), ionotropic glutamate receptors (NMDA, AMPA, Kainate), and GABAA receptors. Furthermore, it lacks significant binding to monoamine oxidase A or B (MAO-A/B) enzymes, confirming that its effects are independent of metabolic inhibition [5] [7] [6]. However, the downstream consequences of enhanced monoamine release inevitably involve secondary activation of postsynaptic receptors (e.g., D1/D2 dopamine receptors, α₁/α₂/β adrenoceptors, 5-HT₁A/5-HT₂ receptors). These secondary effects initiate complex signaling cascades including cAMP/PKA, phospholipase C (PLC)/inositol trisphosphate (IP₃)/diacylglycerol (DAG)/Protein Kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways in postsynaptic neurons, contributing to the compound's overall functional outcomes on neural circuits involved in mood, cognition, and motor control [5] [1].

Properties

Product Name

Monoamine derivative 3

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-phenylethanamine

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

InChI

InChI=1S/C17H21N/c1-14-8-9-17(12-15(14)2)13-18-11-10-16-6-4-3-5-7-16/h3-9,12,18H,10-11,13H2,1-2H3

InChI Key

XXTJZYJWHSDDJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CNCCC2=CC=CC=C2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.